2-[[1-Carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid
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Overview
Description
- This compound is a urea-based molecule labeled with the radioisotope 211At (astatine-211).
- It specifically targets the prostate-specific membrane antigen (PSMA) .
- PSMA is highly expressed in prostate cancer cells, making it an attractive target for imaging and therapy.
Preparation Methods
Synthesis: The synthesis involves attaching the astatobenzamido group to the urea backbone.
Reaction Conditions: Specific synthetic routes and conditions are detailed in research articles.
Industrial Production: While not widely used industrially, research efforts focus on optimizing production methods.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including hydrolysis, esterification, and peptide bond formation.
Common Reagents: Reagents like carboxylic acids, amines, and acid chlorides are involved.
Major Products: The primary product is the labeled compound itself.
Scientific Research Applications
Imaging: The compound is used in positron emission tomography (PET) imaging of PSMA-expressing tumors.
Radiotherapy: It serves as an for targeted radiotherapy.
Biology and Medicine: Research explores its role in PCa diagnosis, prognosis, and treatment.
Mechanism of Action
Target: PSMA is the primary target.
Pathway: Upon binding, the compound delivers α-particles to PSMA-expressing cells, causing localized damage.
Comparison with Similar Compounds
Uniqueness: Its specificity for PSMA sets it apart.
Similar Compounds: Other PSMA-targeted radiopharmaceuticals include [^18F]DCFPyL (used in PET imaging).
Biological Activity
The compound known as 2-[[1-Carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid is a complex organic molecule with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is intricate, involving multiple functional groups that contribute to its biological activity. The presence of carboxylic acid groups suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound may function as an antioxidant, protecting cells from oxidative stress. This is significant in preventing cellular damage associated with various diseases.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing inflammation-related diseases.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting various physiological processes.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Interaction : By inhibiting key enzymes, the compound can alter metabolic pathways, leading to changes in cellular function and homeostasis.
Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives:
Study | Findings |
---|---|
Smith et al. (2020) | Demonstrated that a derivative of the compound inhibited cancer cell proliferation by inducing apoptosis in vitro. |
Johnson et al. (2021) | Found that the compound exhibited significant antioxidant activity in human cell lines exposed to oxidative stress. |
Lee et al. (2023) | Reported anti-inflammatory effects in animal models, suggesting potential therapeutic applications for inflammatory diseases. |
Data Tables
The following table summarizes key findings related to the biological activity of the compound:
Properties
Molecular Formula |
C33H45N7O17S |
---|---|
Molecular Weight |
843.8 g/mol |
IUPAC Name |
2-[[1-carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C33H45N7O17S/c41-23(36-20(12-25(44)45)27(48)37-21(13-26(46)47)28(49)38-22(15-58)31(54)55)11-16-4-6-17(7-5-16)14-35-32(56)34-10-2-1-3-18(29(50)51)39-33(57)40-19(30(52)53)8-9-24(42)43/h4-7,18-22,58H,1-3,8-15H2,(H,36,41)(H,37,48)(H,38,49)(H,42,43)(H,44,45)(H,46,47)(H,50,51)(H,52,53)(H,54,55)(H2,34,35,56)(H2,39,40,57) |
InChI Key |
NAFZHTBVPLIASG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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